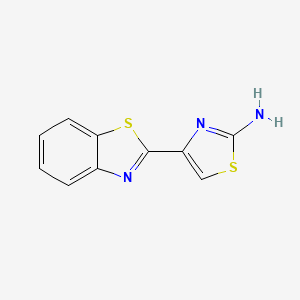

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both benzothiazole and thiazole rings These structures are known for their significant biological and pharmaceutical activities

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins such as prothrombin and the aryl hydrocarbon receptor .

Mode of Action

For instance, the interaction with Prothrombin could potentially affect blood clotting, while interaction with the Aryl hydrocarbon receptor could influence various biological responses to environmental pollutants .

Biochemical Pathways

Given the potential targets, it’s plausible that the compound could influence pathways related to blood coagulation and responses to environmental pollutants .

Result of Action

Based on its potential targets, it could potentially influence blood coagulation and cellular responses to environmental pollutants .

Analyse Biochimique

Biochemical Properties

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival . Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling events and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with a thiazole derivative. One common method includes the reaction of 2-aminobenzenethiol with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated derivatives .

Applications De Recherche Scientifique

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-cancer, anti-bacterial, and anti-tubercular properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides

- 4-(1,3-Benzothiazol-2-yl)-benzoyl-1H-pyrazoles

- 1-(5-Fluoro-1,3-benzothiazol-2-yl)amino-3-(propan-2-yl)thiourea

Uniqueness

4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine is unique due to its dual thiazole and benzothiazole rings, which confer distinct chemical and biological properties. This duality enhances its ability to interact with a variety of molecular targets, making it more versatile compared to similar compounds .

Activité Biologique

The compound 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a benzothiazole moiety linked to a thiazole ring. Its molecular formula is , with a molecular weight of approximately 233.31 g/mol. This structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives, including this compound. For instance:

- Antibacterial Activity : The compound has shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : It also displayed antifungal properties against pathogens like Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties. For example:

- Cell Viability Assays : In studies involving human cancer cell lines (e.g., HeLa and HCT116), this compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism involved apoptosis induction and cell cycle arrest .

- Inhibition of Kinase Activity : The compound acts as an inhibitor of ATR kinase, crucial in DNA damage response pathways. This inhibition leads to enhanced sensitivity of cancer cells to DNA-damaging agents .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives:

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S2/c11-10-13-7(5-14-10)9-12-6-3-1-2-4-8(6)15-9/h1-5H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQICENTKIUASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407070 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54469-54-4 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.